molecular formula C12H17NO4 B1613213 2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid CAS No. 910444-09-6

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid

Cat. No.: B1613213
CAS No.: 910444-09-6
M. Wt: 239.27 g/mol
InChI Key: ILYZSLDASQJSIG-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid (CAS: 910443-97-9) is a synthetic organic compound with the molecular formula C₁₂H₁₇NO₄ and an IUPAC name of 2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid. Key physicochemical properties include:

  • XLogP3: -2 (indicating high hydrophilicity)
  • Hydrogen bond donors: 2
  • Topological polar surface area (TPSA): 81.8 Ų
  • Rotatable bonds: 6
  • Canonicalized structure: Yes .

The compound features a propionic acid backbone substituted with a 3,4-dimethoxyphenyl group and an aminomethyl moiety.

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYZSLDASQJSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640589
Record name 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910444-09-6
Record name 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route 1: Malonic Acid Condensation Method

This classical method involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid and ammonium acetate in ethanol under reflux, yielding the target amino acid after workup.

Procedure Summary:

Step Reagents & Conditions Description Yield
1 3,4-Dimethoxybenzaldehyde (21 g, 0.126 mol) Mixed with malonic acid (20 g, 0.192 mol), ammonium acetate (30 g, 0.39 mol), ethanol (40 ml) Reflux for 4 hours on water bath
2 Cooling to 40°C, filtration Precipitated salt filtered and washed with cold ethanol and ether Isolate crude product
3 Recrystallization from ethanol/water (60:40) Purification step 38% isolated yield

Notes:

  • The reaction proceeds via Knoevenagel condensation followed by ammonium acetate-mediated amination.
  • The product is 3-amino-3-(3,4-dimethoxyphenyl)propionic acid, closely related to the target compound.
  • The moderate yield (38%) reflects the complexity of the reaction and purification steps.

Reference: Adapted from synthesis of 3-amino-3-(2,4-dimethoxyphenyl)propionic acid with analogous methodology.

Synthetic Route 2: Aminopropionitrile Hydrochloride Intermediate Method

A more industrially viable method involves the synthesis of L-3-(3,4-dimethoxyphenyl)-2-amino-2-methylpropionitrile hydrochloride as an intermediate, followed by hydrolysis to the amino acid.

Procedure Summary:

Step Reagents & Conditions Description Remarks
1 Veratraldehyde (3,4-dimethoxybenzaldehyde), cyanogen bromide, ammonium chloride, ammonia React in reactor with ammonia gas at 60–75°C, 0.1–0.4 MPa pressure for 0.5–2 hours Formation of D,L-aminopropionitrile
2 Cooling to 0–5°C, centrifugation Separation of aminopropionitrile intermediate High conversion ratio (90–95%)
3 Dissolution in organic solvent, addition of L-(+)-2,3-dihydroxy succinic acid (resolving agent) Stir at room temperature for 2 hours Resolution to obtain L-isomer
4 Addition of hydrochloric acid, stirring, cooling, centrifugation Isolation of L-3-(3,4-dimethoxyphenyl)-2-amino-2-methylpropionitrile hydrochloride Product meets pharmacopeia standards

Notes:

  • The use of veratraldehyde and cyanogen bromide enables the formation of the nitrile intermediate.
  • The resolving agent L-(+)-tartaric acid derivative ensures optical purity.
  • The process is environmentally considerate with solvent recycling and low waste.
  • This method is suitable for industrial scale production due to high yield and stability.

Reference: Detailed in patent CN104672105B.

Additional Synthetic Considerations

  • Protecting groups are often necessary to prevent side reactions, especially on the phenolic hydroxyl groups if present.
  • Reaction parameters such as temperature, pressure, and pH are critical for optimizing yield and purity.
  • The choice of solvent (ethanol, organic solvents) influences reaction kinetics and product isolation.
  • Resolution steps are essential when enantiomerically pure compounds are required for pharmaceutical applications.

Comparative Summary of Preparation Methods

Feature Malonic Acid Condensation Aminopropionitrile Hydrochloride Method
Starting Material 3,4-Dimethoxybenzaldehyde Veratraldehyde (3,4-dimethoxybenzaldehyde)
Key Intermediate Amino acid directly Aminopropionitrile hydrochloride
Reaction Conditions Reflux in ethanol, 4 hours 60–75°C, 0.1–0.4 MPa pressure, 0.5–2 hours
Yield Moderate (~38%) High (90–95% conversion)
Optical Purity Not specified Achieved via resolution with L-(+)-2,3-dihydroxy succinic acid
Industrial Suitability Lab scale Industrial scale feasible
Environmental Considerations Standard solvent use Solvent recycling, low waste generation

Research Findings and Practical Notes

  • The malonic acid condensation method is classical but has limitations in yield and scalability.
  • The aminopropionitrile hydrochloride method provides a robust and high-yielding industrial process with environmental benefits.
  • Optical resolution is a key step for pharmaceutical-grade material.
  • Reactions are sensitive to stoichiometry and require careful control of temperature and pressure.
  • Purification typically involves crystallization and centrifugation steps to isolate the pure product.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group participates in coupling reactions to form amides, a cornerstone in peptide synthesis and drug design.

Example Reaction :
In a representative procedure, 3-(3,4-dimethoxyphenyl)propanoic acid (precursor analog) was coupled with 2-amino-6-iodobenzothiazole using HBTU and DIPEA in DMF (Table 1). This yielded an amide product with a 48% yield after recrystallization .

ReagentsConditionsYieldProduct Characterization
HBTU, DIPEADMF, 20°C, overnight48%1H^1H NMR (DMSO-d6): δ 12.42 (s, 1H), 8.37 (s, 1H), 7.72–7.69 (m, 1H); MS (ESI): 469 [M+H]⁺

For 2-aminomethyl derivatives, analogous coupling reactions would involve activating the carboxylic acid (e.g., via HBTU) and reacting with amines to generate peptidomimetics or bioactive conjugates.

Reduction of Carboxylic Acid to Alcohol

The carboxylic acid moiety can be reduced to a primary alcohol using borane-based reagents.

Example Protocol :

  • Reagent : Borane-dimethyl sulfide complex (BH₃·DMS)

  • Conditions : THF, 0–75°C, 1.5–4 hours

  • Yield : 92–100%

For 3-(3,4-dimethoxyphenyl)propanoic acid, this reduction produced 3-(3,4-dimethoxyphenyl)propan-1-ol, confirmed by 1H^1H NMR (δ 3.66 ppm, -CH₂OH) and MS (m/z 196.91 [M+H]⁺) . The aminomethyl variant would follow similar reduction pathways, yielding amino-alcohol derivatives.

Amino Group Functionalization

The aminomethyl group enables modifications such as:

  • Acylation : Reaction with activated esters or anhydrides to form secondary amides.

  • Protection : Use of Fmoc groups in solid-phase peptide synthesis (SPPS). For example, Fmoc-(2S,3S)-3-amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid is employed to introduce chiral centers into peptides .

Applications :

  • Drug Development : Enhances bioactivity by modifying pharmacokinetic properties (e.g., solubility, receptor binding) .

  • Bioconjugation : Facilitates attachment to biomolecules for targeted therapies .

Esterification and Hydrolysis

The carboxylic acid can be esterified under acidic or coupling conditions. For instance, reaction with methanol/H⁺ or DCC/DMAP yields methyl esters, which are hydrolyzed back to the acid under basic conditions.

Relevance :

  • Prodrug synthesis (ester derivatives for improved bioavailability).

  • Intermediate purification via ester formation.

Methoxy Group Modifications

While direct demethylation reactions are not explicitly documented for this compound, methoxy groups on analogous structures are often cleaved using BBr₃ or HI to yield phenolic derivatives. These transformations expand utility in synthesizing hydroxylated analogs for structure-activity relationship (SAR) studies.

Zwitterionic Behavior and Salt Formation

The compound exists as a zwitterion (amine protonated, carboxylic acid deprotonated) at physiological pH. This property facilitates:

  • Salt formation with acids (e.g., HCl) or bases.

  • Coordination chemistry with metal ions, relevant in catalysis or metallodrug design.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. It can participate in various chemical reactions including oxidation, reduction, and substitution.

  • Oxidation Reactions: Can produce ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction Reactions: Converts to alcohols or amines using lithium aluminum hydride.

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and protein-ligand binding dynamics.

  • Case Study: Research has shown that it interacts with specific enzymes involved in metabolic pathways, influencing their activity and stability.

Medicine

The therapeutic potential of 2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid is under investigation for its role in modulating biological pathways related to neuroprotection and anti-inflammatory effects.

  • Neuroprotective Research: Studies indicate that it may protect neuronal cells from degeneration in models of neurodegenerative diseases such as Alzheimer's.
Therapeutic Area Potential Effects
Neurodegenerative DiseasesNeuroprotection
InflammationModulation of inflammatory pathways

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes.

  • Material Science: Its unique properties are leveraged in creating polymers and composites with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, the 3,4-dimethoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid
  • CAS : 10128-06-0
  • Molecular formula: C₁₂H₁₇NO₄ (same as target compound)
  • Key difference: A methyl group is attached to the α-carbon of the amino group.
  • No XLogP3 data are available, but the methyl group may slightly increase lipophilicity .
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid
  • CAS : 32161-30-1
  • Key difference : Stereospecific (S)-configuration at the α-carbon.
  • Implications : Enantiomers often exhibit divergent biological activities. For example, the (S)-form may show enhanced receptor binding in chiral environments, a critical factor in drug design .

Functional Group Variants

3-Amino-3-(2-nitrophenyl)propionic Acid
  • CAS : 5678-48-8
  • Molecular formula : C₉H₁₀N₂O₄
  • Key difference : A nitro group replaces the 3,4-dimethoxy substituents.
  • Implications :
    • XLogP3 : ~0.5 (higher lipophilicity than the target compound).
    • The electron-withdrawing nitro group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • CAS: Not specified (synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine).
  • Key difference : Benzamide group replaces the propionic acid backbone.
  • Implications : The amide linkage enhances metabolic stability but reduces solubility (TPSA = 78.4 Ų vs. 81.8 Ų for the target compound) .

Triazole Derivatives

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid
  • Key difference: A triazole-thioacetic acid group replaces the aminomethyl-propionic acid moiety.
  • Implications: Predicted acute toxicity (via GUSAR) is lower than nitro-substituted analogs.

Data Table: Comparative Physicochemical Properties

Compound Name CAS Molecular Formula XLogP3 TPSA (Ų) Key Structural Feature
Target Compound 910443-97-9 C₁₂H₁₇NO₄ -2 81.8 3,4-Dimethoxyphenyl + aminomethyl
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid 10128-06-0 C₁₂H₁₇NO₄ N/A 78.4 Methyl group on α-carbon
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid 32161-30-1 C₁₁H₁₅NO₄ N/A 81.8 (S)-stereochemistry
3-Amino-3-(2-nitrophenyl)propionic acid 5678-48-8 C₉H₁₀N₂O₄ ~0.5 89.3 Nitro substituent
Rip-B N/A C₁₇H₁₉NO₃ 2.1 78.4 Benzamide + phenethylamine

Key Findings and Implications

Hydrophilicity : The target compound’s low XLogP3 (-2) suggests superior aqueous solubility compared to nitro-substituted analogs (XLogP3 ~0.5), making it more suitable for oral administration .

Steric Effects : Methylation at the α-carbon (as in 10128-06-0) may hinder interactions with flat binding pockets, reducing efficacy in enzyme inhibition .

Stereochemistry : The (S)-enantiomer (32161-30-1) could exhibit higher biological activity in asymmetric systems, warranting enantiomeric resolution studies .

Toxicity : Triazole derivatives (e.g., ) show lower predicted toxicity than nitro-containing analogs, highlighting the role of substituents in safety profiles .

Biological Activity

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid, also known by its DrugBank accession number DB04208, is a phenylpropanoic acid derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique structure characterized by a benzene ring with two methoxy groups and a propionic acid moiety, contributing to its distinctive chemical behavior and biological interactions.

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molecular Weight : 225.24 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

1. Neuroprotective Effects

Studies have explored the compound's potential neuroprotective properties, particularly in the context of neurodegenerative diseases. It has been shown to interact with various neurotransmitter systems, suggesting a role in modulating neuronal survival and function.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in several models. Its analogs have been studied for their ability to inhibit inflammatory pathways, making it a candidate for developing treatments for inflammatory disorders.

3. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which may contribute to its neuroprotective and anti-inflammatory effects by reducing oxidative stress in cells.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Receptor Interactions : The compound is believed to interact with various receptors involved in neurotransmission and inflammation, including serotonin and dopamine receptors.
  • Inhibition of Amyloid Formation : A study highlighted that the incorporation of this compound into amyloidogenic peptide sequences can inhibit amyloid fibril formation, which is relevant for Alzheimer's disease research .

Case Studies

Several case studies have focused on the biological activity of this compound:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function.
  • Anti-inflammatory Effects in Cell Cultures : In vitro studies demonstrated that the compound significantly reduced cytokine production in lipopolysaccharide-stimulated macrophages.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
3-(3,4-Dimethoxyphenyl)propanoic acidPhenylpropanoic acidLacks amino group; primarily studied for anti-inflammatory effects.
2-Amino-2-methylpropionic acidAmino acidDifferent backbone structure; involved in protein synthesis.
2-Amino-3-(4-methoxyphenyl)propionic acidPhenylpropanoic acidContains one methoxy group; potential use in pain management.

The combination of functional groups in this compound confers distinct biological activities not fully replicated by these similar compounds.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid
Reactant of Route 2
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2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid

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